N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine
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Overview
Description
N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenyl group, a nitro group, and a dihydrothiophen-3-amine moiety
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine involves several steps. One common method includes the reaction of 3,4-dichloroaniline with a suitable nitro compound under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with boronic acids under palladium catalysis.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting cellular processes. For example, it may inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II, similar to the action of herbicides like diuron .
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine can be compared with other similar compounds, such as:
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): Both compounds inhibit photosynthesis, but diuron is more commonly used as an herbicide.
Triclocarban (3,4,4’-trichlorocarbanilide): This compound is used as an antibacterial agent in personal care products.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O4S/c11-7-2-1-6(3-8(7)12)13-9-4-19(17,18)5-10(9)14(15)16/h1-3,13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOGVCRIFXXVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CS1(=O)=O)[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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